1-(3-Chloropyridin-2-yl)piperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-chloropyridin-2-yl)piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3/c10-8-2-1-3-12-9(8)13-6-4-11-5-7-13/h1-3,11H,4-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLCPXCHNWZGOMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=CC=N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80465057 |

Source

|

| Record name | 1-(3-chloropyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80465057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87394-55-6 |

Source

|

| Record name | 1-(3-Chloro-2-pyridinyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87394-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-chloropyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80465057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(3-Chloropyridin-2-yl)piperazine chemical properties

An In-Depth Technical Guide to 1-(3-Chloropyridin-2-yl)piperazine: Properties, Synthesis, and Applications in Drug Discovery

Introduction: A Core Scaffold in Medicinal Chemistry

This compound is a heterocyclic compound of significant interest to the scientific community, particularly those engaged in medicinal chemistry and drug development. As a disubstituted piperazine, it belongs to a class of compounds renowned for their prevalence in pharmacologically active agents.[1][2] The piperazine moiety is a versatile scaffold, often incorporated into drug candidates to modulate physicochemical properties such as solubility and basicity, or to serve as a linker that correctly orients pharmacophoric groups for optimal interaction with biological targets.[2][3]

This guide offers a senior application scientist's perspective on the core chemical properties, synthesis, and reactivity of this compound. We will delve into the causality behind its synthetic pathways and explore its utility as a pivotal intermediate for creating diverse molecular libraries aimed at discovering novel therapeutic agents.

PART 1: Physicochemical and Structural Characteristics

The foundational properties of a chemical entity dictate its behavior in both chemical reactions and biological systems. This compound is typically encountered as a colorless to light yellow liquid in its free base form.[4] Its dihydrochloride salt is a light beige powder.[5]

Structural Elucidation

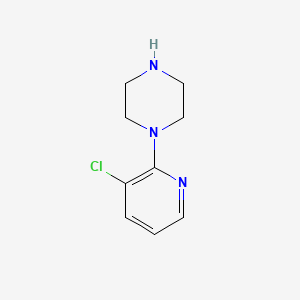

The structure combines a piperazine ring with a 3-chloropyridine moiety, creating a molecule with distinct electronic and steric features. The chlorine atom on the pyridine ring acts as an electron-withdrawing group, influencing the reactivity of the aromatic system. The piperazine ring contains two nitrogen atoms: one tertiary amine attached to the pyridine ring and one secondary amine that serves as the primary site for further chemical modification.

Caption: 2D Structure of this compound.

Core Chemical Properties

A summary of the key physicochemical properties is presented below for quick reference by researchers.

| Property | Value | Source |

| CAS Number | 87394-55-6 | [4][6] |

| Molecular Formula | C₉H₁₂ClN₃ | [6][7] |

| Molecular Weight | 197.66 g/mol | [6][7] |

| Appearance | Colorless to light yellow liquid | [4] |

| Storage Temperature | 2-8°C | [4] |

| Hydrogen Bond Acceptor Count | 3 | [6] |

| Hydrogen Bond Donor Count | 1 | [6] |

| Rotatable Bond Count | 1 | [6] |

PART 2: Synthesis and Reactivity Profile

Understanding the synthesis of this compound is fundamental to its application. The primary route involves a nucleophilic aromatic substitution (SₙAr) reaction.

Synthetic Protocol: Nucleophilic Aromatic Substitution

The most logical and field-proven approach is the reaction between 2,3-dichloropyridine and piperazine.

Causality Behind Experimental Choices:

-

Reactant Selection: 2,3-dichloropyridine is the ideal starting material. The pyridine nitrogen atom activates the C2 and C6 positions towards nucleophilic attack. The chlorine at the C2 position is significantly more labile than the one at C3 due to this electronic activation.

-

Nucleophile: Piperazine acts as the nucleophile. Using an excess of piperazine can serve a dual purpose: driving the reaction to completion and acting as a base to neutralize the HCl byproduct, thus preventing the protonation and deactivation of the remaining piperazine nucleophile.

-

Solvent and Temperature: The reaction is typically performed in a polar solvent like ethanol at elevated temperatures to ensure sufficient reaction kinetics.[8]

Caption: Generalized synthetic workflow for this compound.

Reactivity and Derivatization Potential

The true value of this compound in drug discovery lies in its potential for further functionalization. The secondary amine of the piperazine ring is a nucleophilic handle that can be readily modified.

Key Reactions:

-

N-Alkylation: Reaction with alkyl halides to introduce various alkyl chains.

-

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines.

-

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

This reactivity allows for the systematic exploration of the chemical space around the core scaffold, a strategy known as Structure-Activity Relationship (SAR) studies. For example, researchers have synthesized series of N-arylacetamide and N-arylpropanamide derivatives from a similar nitropyridinyl piperazine core to develop urease inhibitors.[9]

Caption: Derivatization pathways from the core molecule.

PART 3: Spectroscopic Characterization

While specific, verified spectra for this exact compound are not publicly available in the search results, we can predict the characteristic signals based on its structure and data from analogous compounds.[10][11]

-

¹H NMR: The spectrum would show distinct signals for the three protons on the pyridine ring. The piperazine ring protons would likely appear as two or more broad multiplets in the 2.5-4.0 ppm region.[12] The proton of the secondary amine (-NH) would appear as a broad singlet that can exchange with D₂O.[11] Dynamic NMR studies on similar piperazines show that the piperazine ring protons can exhibit complex splitting patterns due to conformational changes.[13]

-

¹³C NMR: The spectrum would display nine distinct carbon signals: three for the pyridine ring (two C-H and one C-Cl) and two for the piperazine ring CH₂ groups, which may be equivalent or non-equivalent depending on the molecule's conformation and the solvent.[11][14]

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

-

Infrared (IR) Spectroscopy: Key signals would include N-H stretching vibrations around 3300 cm⁻¹, C-H stretching from the aromatic and aliphatic groups around 2800-3100 cm⁻¹, and C=C/C=N stretching from the pyridine ring in the 1400-1600 cm⁻¹ region.[10][11]

PART 4: Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate care.

Hazard Identification

According to safety data sheets, the compound is classified as an irritant.[15]

-

Causes skin irritation.[15]

-

Causes serious eye irritation.[15]

-

May cause respiratory irritation.[15]

Recommended Handling and PPE Protocol

-

Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[15]

-

Personal Protective Equipment (PPE):

-

Hygiene Measures: Wash hands thoroughly after handling.[17] Do not eat, drink, or smoke when using this product.[18]

First Aid Measures

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.[15]

-

If on Skin: Wash with plenty of soap and water. If irritation persists, seek medical attention.[15]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[15]

Storage

Store in a well-ventilated place.[15] Keep the container tightly closed in a dry and cool place, with a recommended temperature of 2-8°C.[4]

Conclusion

This compound is more than a simple chemical; it is a validated and versatile building block for drug discovery. Its straightforward synthesis, combined with the strategic placement of a reactive secondary amine, provides a reliable starting point for the development of extensive compound libraries. A thorough understanding of its properties, synthetic routes, and handling requirements, as outlined in this guide, is essential for any researcher aiming to leverage this potent scaffold in the pursuit of novel therapeutics.

References

-

PubChem. This compound | C9H12ClN3 | CID 11412944. [Link]

-

PubChem. 1-(4-Chloropyridin-2-yl)piperazine | C9H12ClN3 | CID 24820497. [Link]

-

ChemDmart. SAFETY DATA SHEET - Piperazine. [Link]

-

NIH. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. [Link]

-

PrepChem.com. Synthesis of 1-(2-pyrimidinyl)piperazine. [Link]

-

ResearchGate. (PDF) 1-(3-Chloropyridin-2-yl)hydrazine. [Link]

-

PubMed Central. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. [Link]

-

PubMed. Piperazine derivatives with central pharmacological activity used as therapeutic tools. [Link]

-

SciSpace. 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. [Link]

-

PubMed Central. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]

-

MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

-

ResearchGate. Selected marketed drugs or drug candidates containing piperazine motif. [Link]

-

Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]

Sources

- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound CAS#: 87394-55-6 [amp.chemicalbook.com]

- 5. This compound dihydrochloride [cymitquimica.com]

- 6. This compound | C9H12ClN3 | CID 11412944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [chemicalbook.com]

- 8. prepchem.com [prepchem.com]

- 9. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. revroum.lew.ro [revroum.lew.ro]

- 13. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 1-(3-Chlorophenyl)piperazine hydrochloride(65369-76-8) 13C NMR [m.chemicalbook.com]

- 15. WERCS Studio - Application Error [assets.thermofisher.com]

- 16. aksci.com [aksci.com]

- 17. fishersci.com [fishersci.com]

- 18. tcichemicals.com [tcichemicals.com]

A Technical Guide to the Physicochemical Properties of 1-(3-Chloropyridin-2-yl)piperazine

Abstract

1-(3-Chloropyridin-2-yl)piperazine is a pivotal heterocyclic building block in contemporary medicinal chemistry, forming the structural core of numerous investigational compounds and active pharmaceutical ingredients (APIs). A comprehensive understanding of its fundamental physical and chemical properties is a prerequisite for its effective application in drug design, formulation development, and pharmacokinetic optimization. This guide provides a detailed framework for the physicochemical characterization of this compound. In the absence of extensive published experimental data, this document consolidates known information, presents scientifically grounded predictions, and, most critically, delivers robust, step-by-step protocols for the experimental determination of its key properties. We address the determination of boiling point, pH-dependent aqueous solubility, and acidity constants (pKa), alongside methodologies for spectroscopic elucidation via NMR, Mass Spectrometry, and Infrared Spectroscopy. This guide is intended to equip researchers, medicinal chemists, and formulation scientists with the necessary theoretical insights and practical workflows to effectively characterize this compound and its derivatives within a drug discovery and development pipeline.

Introduction: The Critical Role of Physicochemical Profiling in Drug Development

In the journey of a molecule from a laboratory curiosity to a therapeutic agent, its intrinsic physicochemical properties serve as the primary determinants of its ultimate success or failure. These characteristics govern a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, profoundly influencing its bioavailability, efficacy, and safety.[1][2][3] Properties such as lipophilicity, ionization (pKa), solubility, and molecular size are not merely data points; they are critical parameters that dictate how a molecule interacts with the complex biological milieu of the human body.[4][5]

The "drug-likeness" of a compound is largely defined by these foundational attributes.[4] For instance, aqueous solubility is a gatekeeper for oral absorption; an API must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream.[5] The acidity constant, or pKa, dictates the charge state of a molecule at a given pH, which in turn affects its ability to permeate cellular membranes and interact with its biological target.[5] Ignoring these properties in the early stages of drug discovery often leads to significant attrition in later, more costly stages of development.[1]

This compound, a substituted arylpiperazine, represents a privileged scaffold in medicinal chemistry. Its derivatives have been explored across a wide range of therapeutic areas. The piperazine ring offers two nitrogen atoms for substitution, allowing for fine-tuning of properties, while the chloropyridine moiety provides a distinct electronic and steric profile. This guide provides the essential methodologies to fully characterize this key intermediate, ensuring that its potential can be harnessed in a rational, data-driven manner.

Physicochemical Profile of this compound

While extensive experimental data for this specific compound is not widely available in peer-reviewed literature, a profile can be constructed from supplier data, computational predictions, and comparison with analogous structures. The following table summarizes the core physicochemical properties.

| Property | Value | Source / Method |

| Molecular Formula | C₉H₁₂ClN₃ | PubChem[2] |

| Molecular Weight | 197.66 g/mol | PubChem[2] |

| CAS Number | 87394-55-6 | PubChem[2] |

| Appearance | Amber or Colorless to light yellow liquid | Thermo Fisher SDS[6], ChemicalBook[7] |

| Boiling Point | Not Experimentally Determined | - |

| Density | 1.2 ± 0.1 g/cm³ (Predicted) | Chemical.com[8] |

| Flash Point | 154.2 ± 26.5 °C (Predicted) | Chemical.com[8] |

| pKa₁ (Predicted) | ~ 4.5 - 5.5 (Conjugate acid of N4) | Estimated based on Piperazine (pKa₂ = 5.35)[9][10] |

| pKa₂ (Predicted) | ~ 8.0 - 9.0 (Conjugate acid of N1-H⁺) | Estimated based on Piperazine (pKa₁ = 9.73)[9][10] |

| Water Solubility | Data not available | Thermo Fisher SDS[6] |

Experimental Characterization: Protocols and Rationale

Given the data gaps, direct experimental determination of key properties is essential. The following sections provide detailed, field-proven protocols for this purpose.

Aqueous Solubility Determination (Equilibrium Shake-Flask Method)

3.1.1 Rationale and Significance Aqueous solubility is a critical factor for oral bioavailability. For an ionizable compound like this compound, solubility is highly dependent on pH. The World Health Organization (WHO) and other regulatory bodies recommend determining solubility across a physiological pH range (typically 1.2, 4.5, and 6.8) to support Biopharmaceutics Classification System (BCS) classification.[9][11][12] The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility, providing a definitive measure of a compound's dissolution potential.[13]

3.1.2 Detailed Experimental Protocol This protocol is adapted from the WHO guidelines for BCS-based biowaivers.[9]

-

Buffer Preparation: Prepare three aqueous buffer systems: pH 1.2 (e.g., 0.1 N HCl), pH 4.5 (e.g., acetate buffer), and pH 6.8 (e.g., phosphate buffer). Verify the pH of each buffer at 37 ± 1 °C.

-

Sample Preparation: In triplicate for each pH condition, add an excess amount of this compound to a sealed flask containing a known volume of the respective buffer. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation.

-

Equilibration: Place the sealed flasks in a shaker bath maintained at 37 ± 1 °C. Agitate the flasks for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. A preliminary experiment can determine the time required to reach a plateau in concentration.

-

pH Measurement: After equilibration, measure and record the final pH of the suspension in each flask.

-

Sample Separation: Allow the flasks to stand undisturbed at 37 °C until the excess solid has settled. Carefully withdraw a sample from the supernatant and clarify it by centrifugation or filtration through a non-adsorptive filter (e.g., 0.45 µm PTFE).

-

Quantification: Accurately dilute the clarified supernatant with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: Report the solubility at each pH as the average concentration (e.g., in mg/mL) from the triplicate samples, along with the standard deviation and the final measured pH.

3.1.3 Workflow Visualization

Caption: Workflow for Equilibrium Solubility Determination.

Acidity Constant (pKa) Determination (Potentiometric Titration)

3.2.1 Rationale and Significance this compound contains three basic nitrogen atoms: two in the piperazine ring and one in the pyridine ring. The pKa values associated with the protonation of these nitrogens are fundamental to understanding the compound's behavior. They determine the percentage of ionized versus neutral species at physiological pH, which directly impacts solubility, membrane permeability (and thus absorption), and target binding.[14] Potentiometric titration is a reliable and straightforward method for determining pKa values in the range of 2 to 11.[9]

3.2.2 Detailed Experimental Protocol This protocol is based on established methods for determining the pKa of piperazine derivatives.[9][15]

-

System Calibration: Calibrate a pH meter and electrode using at least three standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) at the desired experimental temperature (e.g., 25 °C).

-

Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of deionized water (or a water/co-solvent mixture if solubility is low). A blanket of inert gas (e.g., nitrogen) should be maintained over the solution to prevent absorption of atmospheric CO₂.

-

Titration: Place the sample solution in a jacketed beaker to maintain a constant temperature. While stirring, add small, precise increments of a standardized strong acid titrant (e.g., 0.1 M HCl).

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the equivalence points.

-

Data Analysis: Plot the measured pH versus the volume of titrant added to generate a titration curve. The pKa values can be determined from the pH at the half-equivalence points. Alternatively, use derivative plots (e.g., ΔpH/ΔV vs. V) to accurately locate the equivalence points and subsequently calculate the pKa values. Two distinct buffer regions are expected, corresponding to the two pKa values of the piperazine moiety.

3.2.3 Workflow Visualization

Caption: Workflow for Potentiometric pKa Determination.

Spectroscopic Characterization and Structural Elucidation

Spectroscopic analysis is essential for confirming the identity, structure, and purity of a compound. While specific experimental spectra for this compound are not readily published, its spectral features can be reliably predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (in CDCl₃):

-

Aromatic Region (δ 7.0 - 8.5 ppm): Three signals corresponding to the three protons on the chloropyridine ring. Expected as a doublet, a doublet of doublets, and another doublet, with coupling constants typical for ortho and meta coupling.

-

Piperazine Region (δ 3.0 - 3.5 ppm): Two signals, likely appearing as broad multiplets or triplets. The four protons on the carbons adjacent to the pyridine ring (N-CH₂) will be deshielded compared to the four protons on the carbons adjacent to the N-H group.

-

Amine Proton (δ 1.5 - 2.5 ppm): A broad singlet corresponding to the N-H proton on the piperazine ring. Its chemical shift can be variable and it may exchange with D₂O.

Predicted ¹³C NMR Spectrum (in CDCl₃):

-

Nine distinct carbon signals are expected.

-

Aromatic Region (δ 110 - 160 ppm): Five signals for the five carbons of the chloropyridine ring. The carbon bearing the chlorine atom and the carbon attached to the piperazine nitrogen will have characteristic shifts.

-

Aliphatic Region (δ 45 - 55 ppm): Two signals for the two non-equivalent pairs of carbons in the piperazine ring.

Standard Protocol for NMR Acquisition:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Data Acquisition: Acquire ¹H and proton-decoupled ¹³C spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift axis to the TMS signal.

Mass Spectrometry (MS)

Predicted Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): An intense peak at m/z 197, with a characteristic M+2 isotope peak at m/z 199 in an approximate 3:1 ratio, confirming the presence of one chlorine atom.

-

Major Fragments: Expect fragmentation of the piperazine ring. Key fragments would likely arise from the loss of ethyleneimine moieties or cleavage adjacent to the nitrogen atoms, leading to characteristic daughter ions.

Standard Protocol for GC-MS Analysis:

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like methanol or dichloromethane.

-

GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5MS). Use a temperature program to ensure elution of the compound.

-

MS Detection: Analyze the eluent using a mass spectrometer operating in EI mode (typically at 70 eV). Scan a mass range sufficient to detect the molecular ion and expected fragments (e.g., m/z 40-300).

Infrared (IR) Spectroscopy

Expected Absorption Bands (Liquid Film):

-

N-H Stretch: A moderate, sharp band around 3300-3400 cm⁻¹ from the secondary amine in the piperazine ring.

-

Aromatic C-H Stretch: Bands above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹).

-

C=C and C=N Stretches: Aromatic ring stretching vibrations in the 1400-1600 cm⁻¹ region.

-

C-N Stretch: Bands in the 1200-1350 cm⁻¹ region.

-

C-Cl Stretch: A strong band in the fingerprint region, typically around 1000-1100 cm⁻¹ for aryl chlorides.

Conclusion: Integrating Physical Properties into Drug Discovery

This compound is a compound of significant interest to the drug discovery community. While a complete, published dataset of its physical properties is sparse, this guide demonstrates that a thorough physicochemical profile can be established through a combination of predictive methods and, most importantly, robust, well-established experimental protocols. The methodologies detailed herein for determining solubility, pKa, and spectroscopic characteristics represent a standard, self-validating workflow essential for the characterization of any novel chemical entity. By systematically gathering this data, researchers can make informed decisions, anticipate potential development challenges, and rationally design next-generation molecules with improved ADMET profiles, ultimately increasing the probability of success in the complex endeavor of drug development.

References

- RA Journal of Applied Research. (2015). Importance of Physicochemical Properties In Drug Discovery.

-

PubChem. This compound. [Link]

-

Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]

-

Chemical.com. This compound. [Link]

-

Gleeson, M. P., Hersey, A., & Montanari, D. (2011). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. [Link]

-

Leeson, P. D. (2016). Physical Properties in Drug Design. ResearchGate. [Link]

-

Whitsel.org. (2025). Drug Physicochemical Properties Explained. [Link]

-

SciSpace. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. [Link]

-

NIST. 1-(3-Chlorophenyl)piperazine. [Link]

-

Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914–2917. [Link]

-

Wikipedia. Piperazine. [Link]

-

mzCloud. 1 3 Chlorophenyl piperazine m CPP. [Link]

-

LookChem. 1-(2-Pyridyl)piperazine(34803-66-2)MSDS Melting Point Boiling Density Storage Transport. [Link]

-

World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. [Link]

-

Martinez, M. N., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

ECA Academy. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. [Link]

-

ResearchGate. pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [Link]

-

PubChem. 1-(3-Chlorophenyl)piperazine. [Link]

-

PubChem. 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazinium chloride. [Link]

-

Semantic Scholar. Table 3 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [https://www.semanticscholar.org/paper/pKa-Values-of-Some-Piperazines-at-(298%2C-303%2C-313%2C-K-Khalili-Henni/42490b4d45542a2283e7280e816a695d3e099f35/table/2]([Link]

Sources

- 1. This compound [chemicalbook.com]

- 2. This compound | C9H12ClN3 | CID 11412944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(3-Chlorophenyl)piperazine hydrochloride(65369-76-8) 13C NMR [m.chemicalbook.com]

- 4. NP-MRD: 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084) [np-mrd.org]

- 5. 1-(3-Chlorophenyl)piperazine hydrochloride(65369-76-8) 1H NMR [m.chemicalbook.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. This compound dihydrochloride [cymitquimica.com]

- 8. This compound | CAS: 87394-55-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 9. uregina.ca [uregina.ca]

- 10. Piperazine - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Piperazine(110-85-0) 13C NMR [m.chemicalbook.com]

- 13. organicchemistrydata.org [organicchemistrydata.org]

- 14. Piperazine(110-85-0) 1H NMR spectrum [chemicalbook.com]

- 15. Table 3 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K | Semantic Scholar [semanticscholar.org]

The Analytical Scientist's Guide to 1-(3-Chloropyridin-2-yl)piperazine: A Comprehensive Elucidation of Structure

This in-depth technical guide provides a comprehensive framework for the structural elucidation of 1-(3-Chloropyridin-2-yl)piperazine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a key building block in the synthesis of various pharmacologically active agents, unequivocal confirmation of its molecular structure is paramount for researchers, scientists, and professionals in the pharmaceutical industry. This document moves beyond a simple listing of analytical techniques, offering a logical, field-proven workflow that emphasizes the causality behind experimental choices and ensures self-validating results.

Introduction: The Significance of the Piperazine Moiety in Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs across various therapeutic areas.[1] Its presence often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability. When coupled with a substituted pyridine ring, as in this compound, a versatile platform for generating novel chemical entities with diverse biological activities is created. The precise arrangement of the chloro- and piperazinyl- substituents on the pyridine ring dictates the molecule's three-dimensional shape, electronic properties, and ultimately, its interaction with biological targets. Therefore, a rigorous and multi-faceted approach to structure elucidation is not merely a procedural step but a foundational requirement for any subsequent research and development.

A Multi-Technique Approach to Structural Verification

The elucidation of a molecular structure is akin to solving a puzzle, with each analytical technique providing a unique piece of the overall picture. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy provides a robust and orthogonal dataset for unambiguous structure confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of small molecule structure elucidation, providing detailed information about the chemical environment of each proton and carbon atom. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Unveiling the Proton Environment

The proton NMR spectrum will reveal the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons through spin-spin coupling.

Expected ¹H NMR Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Pyridine H-4 | ~7.6-7.8 | dd | 1H | Downfield shift due to proximity to the electronegative nitrogen and deshielding effect of the adjacent chlorine. Coupled to H-5 and H-6. |

| Pyridine H-5 | ~6.8-7.0 | t | 1H | Located between two other protons on the pyridine ring. |

| Pyridine H-6 | ~8.1-8.3 | dd | 1H | Most downfield pyridine proton due to strong deshielding from the adjacent nitrogen atom. Coupled to H-4 and H-5. |

| Piperazine CH₂ (adjacent to pyridine) | ~3.5-3.7 | t | 4H | Deshielded by the direct attachment to the electron-withdrawing pyridine ring. |

| Piperazine CH₂ (adjacent to NH) | ~3.0-3.2 | t | 4H | Less deshielded than the other piperazine protons. |

| Piperazine NH | ~1.5-2.5 | br s | 1H | Broad signal due to quadrupole broadening and chemical exchange. Chemical shift can vary with solvent and concentration. |

Causality Behind the Chemical Shifts: The electron-withdrawing nature of the nitrogen atom and the chlorine substituent on the pyridine ring significantly influences the chemical shifts of the aromatic protons, causing them to resonate at lower field. The symmetry of the piperazine ring, when unsubstituted at the second nitrogen, leads to two distinct triplet signals for the methylene protons.

¹³C NMR Spectroscopy: Characterizing the Carbon Framework

The ¹³C NMR spectrum provides complementary information, identifying the number of unique carbon environments.

Expected ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| Pyridine C-2 | ~158-160 | Attached to two nitrogen atoms (one in the ring, one from piperazine), resulting in a significant downfield shift. |

| Pyridine C-3 | ~125-127 | Attached to the electronegative chlorine atom. |

| Pyridine C-4 | ~138-140 | Aromatic CH carbon. |

| Pyridine C-5 | ~118-120 | Aromatic CH carbon. |

| Pyridine C-6 | ~148-150 | Aromatic CH carbon adjacent to the ring nitrogen. |

| Piperazine C (adjacent to pyridine) | ~48-50 | Aliphatic carbon attached to the pyridine ring. |

| Piperazine C (adjacent to NH) | ~45-47 | Aliphatic carbon adjacent to the secondary amine. |

Self-Validation through Correlation: The number of signals in both the ¹H and ¹³C NMR spectra should be consistent with the proposed structure. Furthermore, 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to definitively correlate proton and carbon signals, confirming the connectivity of the molecule.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-10 ppm).

-

Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range (typically 0-160 ppm).

-

A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the exact molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation pattern.

Expected Mass Spectrometry Data:

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₉H₁₂ClN₃), which is approximately 197.66 g/mol .[2] The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion, with a peak at M+2 that is approximately one-third the intensity of the M⁺ peak.

-

Key Fragmentation Pathways: The fragmentation of N-arylpiperazines is well-documented. Common fragmentation patterns involve the cleavage of the piperazine ring.

Predicted Key Fragments:

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 154 | [M - C₃H₅N]⁺ | Loss of a propylamino radical from the piperazine ring. |

| 140 | [M - C₄H₈N]⁺ | Cleavage within the piperazine ring. |

| 111/113 | [C₅H₃ClN]⁺ | The chloropyridine cation radical, showing the characteristic chlorine isotope pattern. |

| 85 | [C₄H₉N₂]⁺ | The piperazinyl cation. |

Trustworthiness in Fragmentation Analysis: The observed fragmentation pattern should be consistent with the known fragmentation behavior of similar N-arylpiperazine structures. The presence of the chloropyridine fragment with its isotopic signature provides strong evidence for that portion of the molecule.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Ionization:

-

ESI: A soft ionization technique that is likely to produce a prominent protonated molecule [M+H]⁺.

-

EI: A harder ionization technique that will induce more fragmentation, providing a detailed fragmentation pattern.

-

-

Mass Analysis: Utilize a high-resolution mass analyzer (e.g., Time-of-Flight - TOF, or Orbitrap) to obtain accurate mass measurements, which can be used to confirm the elemental composition of the parent ion and its fragments.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule based on the absorption of infrared radiation.

Expected FTIR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3250-3400 | N-H Stretch | Secondary amine (piperazine) |

| 2800-3000 | C-H Stretch | Aliphatic (piperazine) and Aromatic (pyridine) |

| ~1600, ~1470 | C=C and C=N Stretch | Aromatic ring (pyridine) |

| 1200-1300 | C-N Stretch | Aryl-amine and Aliphatic amine |

| 750-850 | C-Cl Stretch | Chloro-substituted pyridine |

Authoritative Grounding in Vibrational Modes: The interpretation of the FTIR spectrum is based on well-established correlation tables for vibrational frequencies of organic functional groups.[3] The presence of a distinct N-H stretch, along with the characteristic aromatic and C-Cl stretches, provides corroborating evidence for the proposed structure.

Experimental Protocol for FTIR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid sample.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Visualizing the Elucidation Workflow

The logical flow of the structure elucidation process can be visualized as follows:

Molecular Structure and Key Features

The confirmed structure of this compound is presented below, highlighting the key structural components.

Conclusion

The structural elucidation of this compound is a critical step in its application in drug discovery and development. By employing a synergistic combination of NMR spectroscopy, mass spectrometry, and FTIR spectroscopy, a comprehensive and unambiguous structural assignment can be achieved. The causality-driven approach outlined in this guide, which emphasizes understanding the "why" behind experimental observations, ensures a high degree of confidence in the final structural determination. This robust analytical foundation is essential for the subsequent exploration of this molecule's therapeutic potential.

References

-

Yılmaz, F., & Çavuşoğlu, B. K. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(5), 421-428. Retrieved from [Link]

-

Krishnakumar, V., & Sadasivam, V. (2008). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 46, 832-836. Retrieved from [Link]

-

Wied, M., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2516-2527. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Dikmen, G. (2019). 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. Anadolu University Journal of Science and Technology A-Applied Sciences and Engineering, 20(1), 1-13. Retrieved from [Link]

-

Dikmen, G. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Anadolu University Journal of Science and Technology A - Applied Sciences and Engineering, 20(1), 1-13. Retrieved from [Link]

-

Wied, M., et al. (2018). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 23(10), 2603. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of piperazine, [Piperazine][SO3H]2[Cl]2, and.... Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer.... Retrieved from [Link]

-

NIST. (n.d.). Piperazine. Retrieved from [Link]

-

NIST. (n.d.). Piperazine dihydrochloride. Retrieved from [Link]

-

mzCloud. (2015). 1 3 Chlorophenyl piperazine m CPP. Retrieved from [Link]

-

Wang, P., et al. (2010). 1-(3-Chloropyridin-2-yl)hydrazine. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2599. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR spectra of [Piperazine][SO3H]2[Cl]2[H2SO4]2. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to 1-(3-Chloropyridin-2-yl)piperazine (CAS Number: 87394-55-6): A Cornerstone Intermediate in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 1-(3-Chloropyridin-2-yl)piperazine, a pivotal heterocyclic building block in contemporary drug discovery and development. While it is a known intermediate in the synthesis of several active pharmaceutical ingredients (APIs), its most prominent role is in the production of antipsychotic and antidepressant medications. This document will delve into the compound's chemical and physical properties, elucidate its synthesis via nucleophilic aromatic substitution, provide detailed analytical characterization, and discuss its significant applications in medicinal chemistry, with a focus on providing actionable insights for laboratory and process chemists.

Introduction: The Strategic Importance of the Arylpiperazine Moiety

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of clinically successful drugs targeting the central nervous system (CNS) and other therapeutic areas.[1] Its prevalence is due to a combination of favorable physicochemical properties, including its ability to improve aqueous solubility and its basic nitrogen atoms which can be protonated at physiological pH, facilitating interactions with biological targets. When incorporated into an arylpiperazine structure, this moiety often serves as a crucial pharmacophore for interaction with various G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors.

This compound is a prime example of a strategically designed intermediate that leverages these properties. The substituted chloropyridyl group, combined with the reactive secondary amine of the piperazine ring, makes it a versatile synthon for building complex molecular architectures. Its role as a key intermediate in the synthesis of established antipsychotic drugs underscores its importance to the pharmaceutical industry.[2]

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective use in process development and for ensuring laboratory safety.

Chemical and Physical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is essential for planning reactions, purification strategies, and for the correct handling and storage of the material.

| Property | Value | Reference |

| CAS Number | 87394-55-6 | [3] |

| Molecular Formula | C₉H₁₂ClN₃ | [3] |

| Molecular Weight | 197.66 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [4] |

| Storage Temperature | 2-8°C | [4] |

The dihydrochloride salt of this compound is also commercially available as a light beige powder.[5]

Safety and Handling

According to available safety data, this compound is classified as an irritant.[3]

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid breathing vapors or mist.

-

In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice.

-

For detailed handling and emergency procedures, always consult the latest Safety Data Sheet (SDS) provided by the supplier.

Synthesis and Mechanism

The synthesis of this compound is a classic example of a nucleophilic aromatic substitution (SₙAr) reaction. This powerful transformation is a cornerstone of heterocyclic chemistry, enabling the formation of carbon-heteroatom bonds on electron-deficient aromatic rings.

Reaction Principle: Nucleophilic Aromatic Substitution (SₙAr)

The SₙAr mechanism involves a two-step addition-elimination process. In the case of this compound synthesis, the piperazine acts as the nucleophile, and 2,3-dichloropyridine is the electrophilic aromatic substrate. The key features of this reaction are:

-

Activation: The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack. The chlorine atom at the 2-position is particularly activated towards substitution.

-

Addition: The nucleophilic nitrogen of piperazine attacks the carbon atom bearing the chlorine at the 2-position, breaking the aromaticity of the pyridine ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Elimination: The aromaticity is restored by the elimination of the chloride leaving group, yielding the final product.

The overall transformation is the substitution of the 2-chloro group on the pyridine ring with the piperazine moiety.

Detailed Experimental Protocol

While specific process parameters can be proprietary, a general laboratory-scale synthesis can be performed based on established procedures for similar arylpiperazines.[6] The following protocol is a representative method.

Materials:

-

2,3-Dichloropyridine

-

Anhydrous Piperazine

-

n-Butanol (or another high-boiling solvent like DMF or Toluene)

-

Sodium bicarbonate (or another suitable base for work-up)

-

Ethyl acetate (for extraction)

-

Brine

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-dichloropyridine (1.0 equivalent) in n-butanol.

-

Addition of Nucleophile: Add an excess of anhydrous piperazine (typically 3-5 equivalents) to the solution. The excess piperazine serves both as the nucleophile and as a base to neutralize the HCl generated during the reaction.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for 12-24 hours. The progress of the reaction should be monitored by a suitable chromatographic technique (e.g., TLC or LC-MS).

-

Work-up: a. Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. b. Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. c. Separate the organic layer, and extract the aqueous layer with additional portions of ethyl acetate. d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Further purification can be achieved by vacuum distillation or column chromatography on silica gel to yield pure this compound as a colorless to light yellow liquid.

The hydrochloride salt can be prepared by dissolving the free base in a suitable solvent (e.g., ethanol or isopropanol) and adding a solution of HCl in the same solvent. The resulting precipitate can be collected by filtration and dried. A patent describes the hydrochloride salt as having a melting point of 142-144°C.[7]

Sources

- 1. Piperazine derivatives for therapeutic use: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 [mdpi.com]

- 3. This compound | C9H12ClN3 | CID 11412944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [chemicalbook.com]

- 5. This compound dihydrochloride [cymitquimica.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 1-(3-Halo-2-pyridinyl)piperazines, processes for their preparation and pharmaceutical composition containing them - Patent 0065757 [data.epo.org]

An In-Depth Technical Guide to 1-(3-Chloropyridin-2-yl)piperazine: A Key Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3-Chloropyridin-2-yl)piperazine, a heterocyclic compound of significant interest in medicinal chemistry. The document elucidates its fundamental physicochemical properties, including its molecular weight, and delves into its synthesis, analytical characterization, and burgeoning applications as a pivotal intermediate in the development of novel therapeutic agents. Particular emphasis is placed on the compound's role as a scaffold for urease inhibitors, highlighting its potential in addressing pathologies associated with urease-producing bacteria. This guide is intended to serve as a valuable resource for researchers engaged in drug discovery and development, offering both theoretical insights and practical methodologies.

Introduction: The Significance of the Pyridylpiperazine Scaffold

The piperazine ring is a ubiquitous structural motif in a vast array of pharmaceuticals, prized for its ability to impart favorable pharmacokinetic properties such as improved solubility and oral bioavailability. When coupled with a pyridine ring, the resulting pyridylpiperazine scaffold offers a versatile platform for interacting with a multitude of biological targets. The specific substitution pattern on both the pyridine and piperazine rings allows for the fine-tuning of a compound's pharmacological profile. This compound, with its strategically placed chlorine atom on the pyridine ring, presents a valuable synthon for further chemical elaboration, making it a compound of considerable interest in the synthesis of new chemical entities with diverse biological activities.[1][2][3]

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂ClN₃ | [4][5] |

| Molecular Weight | 197.66 g/mol | [4][5] |

| Exact Mass | 197.0719751 Da | [4] |

| CAS Number | 87394-55-6 | [4] |

| IUPAC Name | 1-(3-chloro-2-pyridinyl)piperazine | [4] |

| Appearance | Typically a solid | [6] |

It is also available commercially as a dihydrochloride salt (C₉H₁₂ClN₃·2HCl), which has a molecular weight of 270.59 g/mol .[6][7] The salt form often exhibits enhanced stability and solubility in aqueous media.

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound is most commonly achieved through a nucleophilic aromatic substitution (SNAAr) reaction. This approach leverages the electron-withdrawing nature of the pyridine nitrogen and the chloro substituent to facilitate the displacement of a leaving group by piperazine.

Proposed Synthetic Pathway

A logical and well-precedented route involves the direct reaction of 2,3-dichloropyridine with piperazine. The greater reactivity of the chlorine atom at the 2-position of the pyridine ring towards nucleophilic attack, due to its proximity to the ring nitrogen, allows for a selective substitution.

Caption: Proposed synthesis of this compound.

Experimental Protocol

The following is a representative, step-by-step methodology based on analogous syntheses of pyridylpiperazine derivatives.[8]

Materials:

-

2,3-Dichloropyridine

-

Piperazine (an excess is often used to act as both the nucleophile and a base)

-

A suitable solvent (e.g., acetonitrile, ethanol, or N,N-dimethylformamide)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-dichloropyridine and the chosen solvent under an inert atmosphere.

-

Add a molar excess of piperazine to the solution. The excess piperazine will neutralize the hydrochloric acid generated during the reaction.

-

Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The resulting residue can be purified by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

Causality behind Experimental Choices:

-

Inert Atmosphere: Prevents potential side reactions with atmospheric oxygen and moisture.

-

Excess Piperazine: Serves a dual purpose: it drives the reaction to completion by Le Châtelier's principle and acts as an in-situ base to quench the HCl byproduct, preventing the protonation and deactivation of the piperazine nucleophile.

-

Reflux Conditions: Provides the necessary activation energy for the nucleophilic aromatic substitution to occur at a reasonable rate.

Applications in Drug Discovery and Development

The this compound moiety is a valuable building block for the synthesis of a wide range of biologically active molecules.[1][2][3][9][10] Its utility stems from the presence of a secondary amine in the piperazine ring, which can be readily functionalized to introduce diverse pharmacophoric groups.

Urease Inhibitors

A particularly promising application of this scaffold is in the development of urease inhibitors.[8][11][12][13] Urease is an enzyme produced by various pathogenic bacteria, such as Helicobacter pylori, and is implicated in the pathogenesis of gastritis, peptic ulcers, and gastric cancer. By inhibiting urease, the survival of these pathogens in the acidic environment of the stomach can be compromised.

Research on the closely related 1-(3-nitropyridin-2-yl)piperazine has demonstrated that derivatives of this scaffold can exhibit potent urease inhibitory activity, often significantly exceeding that of the standard inhibitor, thiourea.[8][11] The pyridylpiperazine core serves as a key structural element for binding to the active site of the urease enzyme. The secondary amine of the piperazine allows for the attachment of various side chains that can further enhance binding affinity and selectivity.

Caption: Role as a scaffold for urease inhibitors.

Analytical Characterization

Robust analytical methods are crucial for verifying the identity, purity, and stability of this compound and its derivatives.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of piperazine-containing compounds.[14][15][16]

Typical HPLC Parameters:

-

Column: A reversed-phase C18 column is commonly employed.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer or water with a small percentage of formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol) is typical.

-

Detection: UV detection is suitable due to the presence of the chromophoric pyridine ring. The detection wavelength is usually set at a λmax of the compound, often around 254 nm.[14]

-

Internal Standard: For quantitative analysis, an internal standard with a similar structure and retention behavior can be used to ensure accuracy and precision.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized for the analysis of piperazine derivatives, often after derivatization to improve volatility and chromatographic performance.[17]

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of this compound.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the pyridine ring and the methylene protons of the piperazine ring. The integration of these signals confirms the proton count in each environment. The chemical shifts and coupling patterns provide detailed information about the connectivity of the atoms.[18][19][20][21]

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the carbons of the pyridine and piperazine rings.[19][20][21]

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Electrospray ionization (ESI) is a common technique for the analysis of piperazine derivatives, typically showing a prominent protonated molecular ion [M+H]⁺.

Conclusion and Future Perspectives

This compound is a versatile and valuable building block in the field of medicinal chemistry. Its straightforward synthesis and the presence of a readily functionalizable piperazine moiety make it an attractive starting material for the creation of compound libraries for high-throughput screening. The demonstrated potential of the pyridylpiperazine scaffold in the development of potent urease inhibitors opens up exciting avenues for the discovery of new treatments for bacterial infections. Future research will likely focus on the synthesis of novel derivatives with enhanced biological activity, selectivity, and improved pharmacokinetic profiles, further solidifying the importance of this compound in the drug discovery pipeline.

References

-

ACG Publications. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Retrieved from [Link]

- Akash, M. S., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 12, 1379857.

- Akash, M. S., et al. (2024). Pyridylpiperazine-based carbodithioates as urease inhibitors: synthesis and biological evaluation. Frontiers in Chemistry, 12, 1445942.

- Chen, Y., et al. (2025). Novel sulfamide-hydroxamic acids containing piperazine/piperidine segment as potent urease inhibitors: Synthesis, biological evaluation, kinetics and molecular docking studies. Bioorganic & Medicinal Chemistry, 129, 118220.

- Dierckx, C., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2496-2506.

- Gondkar, A. S., et al. (2013). Synthesis and biological activity of piperazine derivatives of phenothiazine.

-

Organic Syntheses. (n.d.). An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with. Retrieved from [Link]

- Khan, I., et al. (2025). Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. Scientific Reports, 15(1), 18345.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Sharma, S., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21(4), 336-353.

- Singh, R., et al. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Chemical Biology Letters, 11(4), 1-15.

- Singh, S., et al. (2012). Synthesis and pharmacology of novel antidepressant agents with dopamine autoreceptor agonist properties. International Journal of Pharmaceutical Sciences Review and Research, 17(2), 112-118.

- Sravani, G., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.

-

The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

- Yilmaz, F., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(1), 47-56.

-

ResearchGate. (2010). 1-(3-Chloropyridin-2-yl)hydrazine. Retrieved from [Link]

- Google Patents. (n.d.). CN110850012A - Detection method of 1-(2, 3-dichlorophenyl) piperazine hydrochloride and related substances thereof.

- Google Patents. (n.d.). CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride.

-

ResearchGate. (n.d.). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Retrieved from [Link]

-

United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

- Acta Poloniae Pharmaceutica. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. 62(5), 339-345.

Sources

- 1. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 4. This compound | C9H12ClN3 | CID 11412944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [chemicalbook.com]

- 6. This compound dihydrochloride [cymitquimica.com]

- 7. scbt.com [scbt.com]

- 8. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological activity of piperazine derivatives of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Novel sulfamide-hydroxamic acids containing piperazine/piperidine segment as potent urease inhibitors: Synthesis, biological evaluation, kinetics and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CN110850012A - Detection method of 1- (2, 3-dichlorophenyl) piperazine hydrochloride and related substances thereof - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. ptfarm.pl [ptfarm.pl]

- 17. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 18. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. revroum.lew.ro [revroum.lew.ro]

- 20. 1-(3-Chlorophenyl)piperazine hydrochloride(65369-76-8) 13C NMR spectrum [chemicalbook.com]

- 21. rsc.org [rsc.org]

Introduction: The Scientific Rationale for Screening 1-(3-Chloropyridin-2-yl)piperazine

An In-Depth Technical Guide to the Biological Activity Screening of 1-(3-Chloropyridin-2-yl)piperazine

This guide provides a comprehensive framework for the systematic biological activity screening of this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document outlines a strategic, multi-tiered approach, from initial target identification to lead characterization. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and offer insights into data interpretation, ensuring a robust and scientifically rigorous evaluation of this compound scaffold.

This compound is a well-established chemical scaffold known to interact with aminergic G-protein coupled receptors (GPCRs). It is a key intermediate in the synthesis of several pharmacologically active agents, including aripiprazole, an atypical antipsychotic. Its core structure, a piperazine ring attached to a chloropyridine moiety, makes it a privileged fragment for targeting monoamine receptors and transporters. Specifically, literature and database searches reveal that this compound is a known antagonist of the Dopamine D4 receptor.

Given this established activity, a comprehensive screening strategy should not only confirm and quantify its known interactions but also explore its broader pharmacological profile. The goal is to build a detailed Structure-Activity Relationship (SAR) profile, identifying potential polypharmacology (activity at multiple targets) which could be beneficial or detrimental, and assessing its general safety and liability profile. This guide proposes a screening cascade designed to efficiently generate this critical data.

Part 1: The Screening Cascade: A Multi-Tiered Strategy

A tiered approach is the most resource-efficient method for screening. It begins with broad, high-throughput screens to identify initial areas of activity, followed by more complex, lower-throughput assays to confirm and characterize these "hits."

Screening Cascade for this compound

Caption: A four-tiered screening cascade for profiling small molecules.

Part 2: Detailed Experimental Protocols

This section provides validated, step-by-step protocols for the key assays in the screening cascade. The causality behind specific steps is explained to ensure robust and reproducible data generation.

Protocol 1: Tier 1 - Primary GPCR Screening (Radioligand Binding Assay)

Principle: This assay measures the ability of the test compound to displace a radiolabeled ligand from a specific receptor target. It is a robust, high-throughput method to directly assess binding affinity (Ki). We will use the Dopamine D4 receptor as the primary example.

Methodology:

-

Materials:

-

HEK293 cells stably expressing human Dopamine D4 receptor (hD4R).

-

Radioligand: [³H]-Spiperone (a common D2-like receptor antagonist).

-

Non-specific binding control: Haloperidol (10 µM).

-

Test Compound: this compound, 10 mM stock in DMSO.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

96-well filter plates (e.g., Millipore MultiScreen).

-

Scintillation fluid and microplate scintillation counter.

-

-

Procedure:

-

Membrane Preparation: Harvest hD4R-expressing HEK293 cells, homogenize in ice-cold assay buffer, and centrifuge to pellet membranes. Resuspend the membrane pellet in fresh assay buffer to a final protein concentration of 10-20 µ g/well .

-

Assay Plate Preparation: In a 96-well plate, add 25 µL of assay buffer (for total binding), 25 µL of 10 µM Haloperidol (for non-specific binding), or 25 µL of the test compound (typically at a screening concentration of 10 µM).

-

Radioligand Addition: Add 25 µL of [³H]-Spiperone at a concentration equal to its Kd (dissociation constant) for the D4 receptor.

-

Membrane Addition: Add 50 µL of the prepared cell membrane suspension to each well.

-

Incubation: Incubate the plate for 60 minutes at room temperature with gentle shaking. Causality: This allows the binding reaction to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash each well 3 times with 200 µL of ice-cold assay buffer to remove unbound radioligand. Causality: Rapid filtration is critical to prevent dissociation of the ligand-receptor complex.

-

Detection: Allow the filter mat to dry completely. Add 50 µL of scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

-

-

Data Analysis:

-

Calculate the percent inhibition of specific binding caused by the test compound: % Inhibition = 100 * (1 - [(CPM_compound - CPM_NSB) / (CPM_total - CPM_NSB)])

-

A hit is typically defined as >50% inhibition at the screening concentration.

-

Protocol 2: Tier 2 - Functional Hit Confirmation (cAMP Assay for Gi-coupled Receptors)

Principle: Dopamine D4 receptors are typically coupled to the Gi alpha subunit, which inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). This assay measures the ability of the test compound to antagonize this effect.[1][2]

Methodology:

-

Materials:

-

CHO-K1 or HEK293 cells stably co-expressing hD4R and a cAMP-responsive reporter (e.g., GloSensor™).

-

Agonist: Quinpirole (a D2/D3/D4 agonist).

-

Assay Buffer: HBSS or similar physiological buffer.

-

cAMP detection reagent (e.g., Promega GloSensor™ cAMP Reagent or a HTRF kit from Cisbio).

-

384-well white, solid-bottom assay plates.

-

-

Procedure:

-

Cell Plating: Seed the cells in 384-well plates at a density that will result in a confluent monolayer on the day of the assay (e.g., 10,000 cells/well) and incubate overnight.

-

Compound Addition: Prepare a 10-point, 3-fold serial dilution of this compound. Add the compound dilutions to the appropriate wells.

-

Agonist Addition: Add the agonist (Quinpirole) at a concentration that elicits ~80% of its maximal response (EC₈₀). Causality: Using an EC₈₀ concentration of the agonist provides a robust window for detecting antagonist activity.

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Detection: Add the cAMP detection reagent according to the manufacturer's instructions. Incubate for the recommended time (typically 15-20 minutes).

-

Readout: Measure luminescence or TR-FRET signal on a compatible plate reader.

-

-

Data Analysis:

-

Normalize the data to the control wells (agonist-only vs. vehicle-only).

-

Plot the normalized response against the log of the antagonist concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of antagonist that inhibits 50% of the agonist response).

-

Protocol 3: Tier 3 - hERG Safety Screening (Fluorescence Polarization Binding Assay)

Principle: Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmia (Torsade de Pointes).[3][4] Early screening for hERG liability is critical. A high-throughput fluorescence polarization (FP) binding assay is a reliable and cost-effective method for initial assessment.[5]

Methodology:

-

Materials:

-

hERG membrane preparation (commercially available).

-

Fluorescent tracer ligand (e.g., a derivative of dofetilide).

-

Known hERG inhibitor for positive control (e.g., Astemizole).

-

Assay Buffer: Phosphate-buffered saline (PBS) with 0.01% Tween-20.

-

384-well black, low-volume assay plates.

-

-

Procedure:

-

Compound Plating: Add test compound dilutions to the assay plate.

-

Reagent Addition: Add the fluorescent tracer and hERG membrane preparation to each well.

-

Incubation: Incubate for 1-4 hours at room temperature, protected from light.

-

Readout: Measure fluorescence polarization on a plate reader equipped with appropriate filters.

-

-

Data Analysis:

-

The binding of the tracer to the hERG channel results in a high FP signal. Displacement by a test compound leads to a decrease in the FP signal.

-

Calculate the IC₅₀ from a dose-response curve. An IC₅₀ value below 10 µM is often considered a potential liability requiring further investigation with a more definitive method like patch-clamp electrophysiology.[6]

-

Protocol 4: Tier 4 - In Vitro ADME: Metabolic Stability

Principle: This assay assesses the rate at which a compound is metabolized by liver enzymes, primarily Cytochrome P450s (CYPs).[7][8] Poor metabolic stability can lead to low bioavailability and a short half-life in vivo.

Methodology:

-

Materials:

-

Human Liver Microsomes (HLM).

-

NADPH regenerating system (cofactor for CYP enzymes).

-

Phosphate buffer (pH 7.4).

-

Control compounds: Verapamil (high turnover), Warfarin (low turnover).

-

Acetonitrile with an internal standard (for protein precipitation and sample analysis).

-

LC-MS/MS system for analysis.

-

-

Procedure:

-

Reaction Preparation: In a 96-well plate, combine the test compound (final concentration 1 µM), HLM (0.5 mg/mL), and phosphate buffer.

-

Initiation: Pre-warm the plate to 37°C. Start the reaction by adding the NADPH regenerating system.

-

Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing an internal standard. Causality: The cold acetonitrile precipitates the microsomal proteins, halting all enzymatic activity instantly.

-

Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

-